1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide
Description
1-(2-Cyanophenyl)-N,N-diethylmethanesulfonamide (CAS: 1040052-80-9) is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a 2-cyanophenyl group at the sulfonyl-attached carbon and two ethyl groups on the nitrogen atom. Its molecular formula is C₁₂H₁₅N₂O₂S, with a molecular weight of 263.33 g/mol. The compound is synthesized via nucleophilic substitution reactions involving methanesulfonyl chloride and appropriately substituted amines, as inferred from analogous sulfonamide syntheses . It is reported to have a purity of 96% , making it suitable for pharmaceutical and materials science research.
Properties
IUPAC Name |
1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-3-14(4-2)17(15,16)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYLXDZARJRVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide is structurally similar to Perampanel, a non-competitive AMPA glutamate receptor antagonist. Therefore, it’s plausible that this compound may also target the AMPA receptors, which play a crucial role in fast synaptic transmission in the central nervous system.
Mode of Action
As a potential AMPA receptor antagonist, this compound could inhibit the action of the AMPA receptors.
Biochemical Pathways
The inhibition of AMPA receptors can affect various biochemical pathways. For instance, it can lead to a decrease in neuronal excitation in the central nervous system. This can have downstream effects on various neurological processes, potentially reducing the occurrence of seizures in epileptic patients.
Pharmacokinetics
Perampanel is mostly metabolized in the liver via CYP3A4 and/or CYP3A5 enzymes, and it has a long elimination half-life. These properties could impact the bioavailability and duration of action of the compound.
Biological Activity
1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H16N2O2S
- Molecular Weight : 252.34 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide functional group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Histamine Receptors : Similar compounds have shown affinity for histamine receptors, particularly the H4 receptor, which plays a significant role in immune response and inflammation. The structural characteristics of the compound may allow it to modulate these pathways effectively .
- Enzyme Inhibition : Sulfonamides are known to inhibit certain enzymes involved in bacterial folic acid synthesis. This mechanism may extend to other enzyme systems relevant in disease states.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The following table summarizes the activity of related compounds:
Case Study 1: Histamine H4 Receptor Modulation
A study exploring the effects of various ligands on the H4 receptor found that certain derivatives of cyanophenyl sulfonamides could act as antagonists. These compounds were shown to inhibit eosinophil chemotaxis, suggesting a potential therapeutic application in allergic responses and asthma management .
Case Study 2: Inhibition of Bacterial Growth
In vitro studies demonstrated that sulfonamide derivatives exhibited varying degrees of antibacterial activity against common pathogens. The compound's ability to inhibit bacterial growth was assessed using standard disk diffusion methods, revealing a promising profile for further development in treating infections .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural and functional differences between 1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide and analogous sulfonamides:
Key Comparative Analysis
- Halogenated analogs (e.g., 1-(2-chlorophenyl)-N-(2,5-difluorophenyl)methanesulfonamide) exhibit enhanced electronic diversity, which may influence binding affinities in drug design .
- Hydrophilic groups (e.g., 2-hydroxy-dimethylethyl in N-(2-hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide) enhance hydrogen-bonding interactions, useful in crystal engineering .
Synthesis and Purity :
- The target compound’s synthesis likely parallels methods for related sulfonamides, such as coupling methanesulfonyl chloride with amines in the presence of bases like K₂CO₃ .
- Purity varies among analogs: 96% for the diethyl derivative vs. 98% for the cyclohexyl analog, suggesting differences in synthetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
